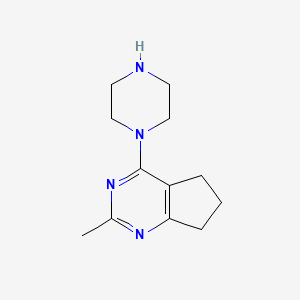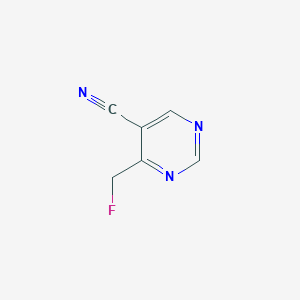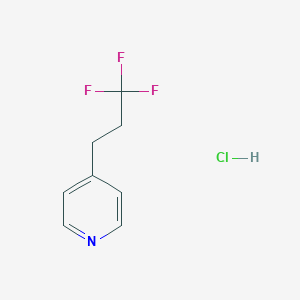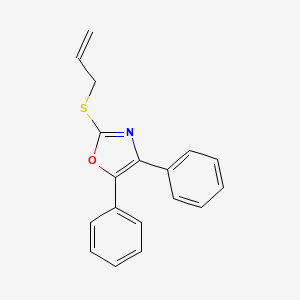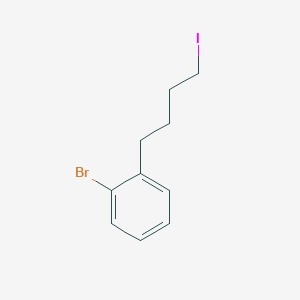![molecular formula C7H13N B15122727 ({Bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine](/img/structure/B15122727.png)
({Bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({Bicyclo[111]pentan-1-yl}methyl)(methyl)amine is a compound that features a bicyclo[111]pentane core, which is a highly strained and unique three-dimensional structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({Bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives . Another approach involves the use of alkyl iodides with propellane under irradiation conditions .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often relies on scalable methods such as the use of light to facilitate the reaction without additional additives or catalysts . This method has been used to prepare large quantities of functionalized bicyclo[1.1.1]pentanes, making it practical for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
({Bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the bicyclo[1.1.1]pentane core are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce different amine derivatives .
Aplicaciones Científicas De Investigación
({Bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of ({Bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine involves its interaction with molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into specific binding sites on target molecules, thereby exerting its effects. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, which serves as the core structure for ({Bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine.
Cubane: Another highly strained hydrocarbon with a cubic structure, used as a bioisostere in drug design.
Uniqueness
This compound is unique due to its combination of the bicyclo[1.1.1]pentane core with an amine functional group. This combination imparts distinct physicochemical properties, such as high solubility and metabolic stability, making it valuable in drug design and other applications .
Propiedades
Fórmula molecular |
C7H13N |
|---|---|
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
1-(1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine |
InChI |
InChI=1S/C7H13N/c1-8-5-7-2-6(3-7)4-7/h6,8H,2-5H2,1H3 |
Clave InChI |
GIZWSKCFSORKAU-UHFFFAOYSA-N |
SMILES canónico |
CNCC12CC(C1)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,6-Dimethylphenyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B15122646.png)
![1-(Propan-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B15122653.png)
![3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B15122662.png)
![4-chloro-1-{[1-(2-chlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B15122667.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine](/img/structure/B15122670.png)
![2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B15122682.png)
![5-ethyl-2-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B15122690.png)
![6-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-3-ol](/img/structure/B15122693.png)
